FL118

Overview

Description

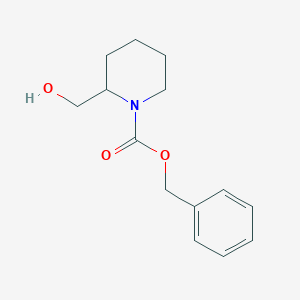

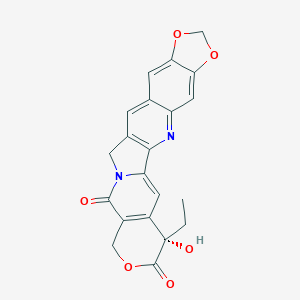

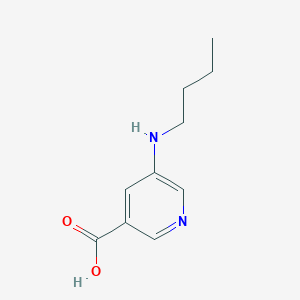

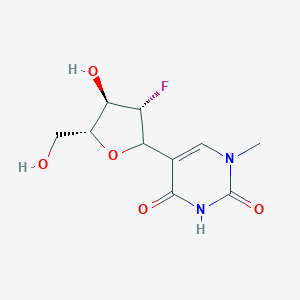

10,11-Methylenedioxy-20S-camptothecin is a novel camptothecin analogue known for its significant antitumor efficacy. This compound, often referred to as FL118, has shown promising results in various cancer treatments due to its ability to inhibit multiple cancer survival and proliferation-associated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Methylenedioxy-20S-camptothecin involves several steps. One common method includes the Friedlander condensation reaction, which yields the compound with an 80-85% yield . Additionally, derivatives of this compound have been synthesized by coupling 20-substituted FL118 with glycosyl-succinic acid esters .

Industrial Production Methods

Industrial production methods for 10,11-Methylenedioxy-20S-camptothecin are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and coupling with various substituents to enhance its efficacy and solubility .

Chemical Reactions Analysis

Types of Reactions

10,11-Methylenedioxy-20S-camptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s structure, potentially enhancing its antitumor properties.

Reduction: Reduction reactions can be used to alter the compound’s functional groups, affecting its biological activity.

Substitution: Substitution reactions, particularly at the 20th position, have been used to create derivatives with improved solubility and efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions are typically derivatives of 10,11-Methylenedioxy-20S-camptothecin with enhanced antitumor activity and better solubility. For example, glycosyl-succinic acid ester derivatives have shown superior cytotoxic activity in vitro .

Scientific Research Applications

10,11-Methylenedioxy-20S-camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of camptothecin analogues.

Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action

The mechanism of action of 10,11-Methylenedioxy-20S-camptothecin involves the inhibition of multiple cancer survival and proliferation-associated proteins, such as survivin, XIAP, and Mcl-1 . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound does not inhibit Topoisomerase I, which reduces the risk of hematopoietic toxicity .

Comparison with Similar Compounds

10,11-Methylenedioxy-20S-camptothecin is unique compared to other camptothecin analogues due to its superior antitumor efficacy and lower toxicity. Similar compounds include:

Camptothecin: The parent compound from which 10,11-Methylenedioxy-20S-camptothecin is derived.

Irinotecan: A clinically approved camptothecin analogue used in cancer treatment.

Topotecan: Another clinically approved camptothecin analogue with similar applications.

10,11-Methylenedioxy-20S-camptothecin stands out due to its ability to selectively inhibit multiple cancer survival proteins without affecting Topoisomerase I, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908832 | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-89-7, 135415-73-5 | |

| Record name | 10,11-Methylenedioxy-20-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Methylenedioxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)